1-phenylethanone N-(3-methylphenyl)thiosemicarbazone
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Overview
Description
1-phenylethanone N-(3-methylphenyl)thiosemicarbazone is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenylethanone N-(3-methylphenyl)thiosemicarbazone can be synthesized through a condensation reaction between an amine and an isothiocyanate. The general reaction involves the following steps:
Preparation of Isothiocyanate: The isothiocyanate can be prepared by reacting an amine with carbon disulfide in the presence of a base, followed by oxidation.
Condensation Reaction: The isothiocyanate is then reacted with an amine to form the thiourea derivative.
The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-phenylethanone N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-phenylethanone N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidines and other nitrogen-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenylethanone N-(3-methylphenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-thiourea: Similar structure but lacks the m-tolyl group.
N,N’-Diethylthiourea: Contains ethyl groups instead of aromatic rings.
N-Methyl-N’-phenylthiourea: Contains a methyl group instead of the m-tolyl group.
Uniqueness
1-phenylethanone N-(3-methylphenyl)thiosemicarbazone is unique due to the presence of both m-tolyl and phenylethylideneamino groups, which can impart specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H17N3S |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-1-phenylethylideneamino]thiourea |
InChI |
InChI=1S/C16H17N3S/c1-12-7-6-10-15(11-12)17-16(20)19-18-13(2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H2,17,19,20)/b18-13+ |
InChI Key |
MCJIXNUKGJCWRD-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C(\C)/C2=CC=CC=C2 |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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